![molecular formula C12H7F3OS B1598730 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde CAS No. 343604-31-9](/img/structure/B1598730.png)
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde
Overview
Description
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 343604-31-9 . It has a molecular weight of 256.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[4-(trifluoromethyl)phenyl]-2-thiophenecarbaldehyde . The InChI code is 1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted melting point of 106.47° C and a predicted boiling point of 328.8° C at 760 mmHg . The predicted density is 1.4 g/cm^3 . The refractive index is predicted to be n 20D 1.56 .Scientific Research Applications
Synthesis and Characterization
- A study demonstrated the synthesis of a molecule containing thiophene-2-carbaldehyde using a reaction involving ammonium bifluoride as a catalyst. The focus was on the formation of a molecule with distinct aryl rings, including thiophene (Crundwell & Crundwell, 2019).
- Another research described the photochemical synthesis of phenyl-2-thienyl derivatives, showcasing the reactivity of thiophene-2-carbaldehyde derivatives under specific conditions (Antonioletti et al., 1986).
Biological Evaluation
- The biological activities of various 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, were explored. These compounds exhibited notable antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities (Ali et al., 2013).
Material Science Applications
- Research on a novel phenyl-thiophene-2-carbaldehyde compound-based flexible substrate material highlighted its potential in applications requiring optical and microwave characteristics. The study explored the dielectric constant, loss tangent, and optical bandgap of this material (Rahman et al., 2016).
Photophysical Properties
- A study focused on the optical properties of 4H-Thieno[3,2-c]chromene-2-carbaldehydes, synthesized from thiophene-2-carbaldehyde derivatives, exploring their potential as covert marking pigments (Ulyankin et al., 2021).
- Another investigation looked at the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, derived from thiophene-2-carbaldehyde, highlighting their fluorescence quantum yields and potential application as invisible ink dyes (Bogza et al., 2018).
properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUULOHHLGLJHED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405455 | |
Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
343604-31-9 | |
Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.